Tetrahydrofurfuryl butyrate

Description

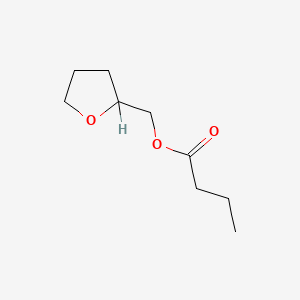

Structure

3D Structure

Properties

IUPAC Name |

oxolan-2-ylmethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZVDLFOAZNCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862877 | |

| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Heavy sweet aroma reminiscent of apricot and pineapple | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.007-1.013 | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2217-33-6, 92345-48-7 | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tetrahydro-2-furyl)methyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41378D174 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Tetrahydrofurfuryl Butyrate

Introduction

Tetrahydrofurfuryl butyrate (THFB), CAS No. 2217-33-6, is a fatty acid ester recognized for its distinct organoleptic properties.[1] Structurally, it is the ester of tetrahydrofurfuryl alcohol and n-butyric acid.[2] This compound presents as a colorless to pale yellow liquid and is primarily utilized as a synthetic flavoring agent in foods and as a fragrance component in cosmetics and pharmaceuticals.[1][3][4] Its characteristic heavy, sweet aroma, reminiscent of apricot and pineapple, makes it a valuable ingredient in fruit flavor compositions.[5] Beyond its sensory profile, a comprehensive understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure its effective and safe application in formulation, quality control, and manufacturing processes. This guide provides an in-depth analysis of the core physical characteristics of THFB, supported by experimental methodologies and field-proven insights.

Chemical Identity and Structure

A foundational understanding of a molecule's identity is crucial before delving into its physical behavior.

-

IUPAC Name: oxolan-2-ylmethyl butanoate[1]

-

Synonyms: Tetrahydro-2-furylmethyl butanoate, Butyric acid, tetrahydrofurfuryl ester[1]

-

Molecular Formula: C₉H₁₆O₃[1]

-

Molecular Weight: 172.22 g/mol [1]

-

Chemical Structure (SMILES): CCCC(=O)OCC1CCCO1[1]

The structure, featuring a flexible tetrahydrofuran ring and a short alkyl chain, dictates its intermolecular forces—primarily dipole-dipole interactions and London dispersion forces. The absence of a hydroxyl group, unlike its parent alcohol, means it cannot act as a hydrogen bond donor, a key factor influencing its boiling point and solubility.

Core Physical Properties: A Quantitative Overview

For ease of reference and comparison, the primary physical properties of this compound are summarized below. These values represent the typical ranges reported in technical literature and are critical for quality control and process design.

| Property | Value | Unit | Source(s) |

| Appearance | Colorless to light yellow, clear liquid | - | [2][4] |

| Odor | Heavy, sweet, fruity (apricot, pineapple) | - | [1][5] |

| Density | 1.007 - 1.013 | g/cm³ at 25°C | [1][6] |

| Boiling Point | ~225 - 227 | °C at 759 mmHg | [5] |

| Refractive Index | 1.446 - 1.452 | n20/D | [1][6] |

| Flash Point | ~98.9 | °C (210 °F) | [6] |

| Solubility | Insoluble in water; Soluble in alcohol and oils | - | [1][5] |

In-Depth Analysis of Key Physical Properties

Thermodynamic Properties

Boiling Point: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] For THFB, the relatively high boiling point of approximately 225-227 °C is a direct consequence of its molecular weight and the presence of polar ester and ether functional groups, which lead to significant dipole-dipole interactions.[5] This property is higher than more volatile, lower molecular weight esters (e.g., butyl butyrate), which contributes to its role as a fixative in fragrance compositions, slowing the evaporation of more volatile components.[5]

Flash Point: The flash point of approximately 98.9 °C indicates that THFB is a combustible liquid but not highly flammable.[6][8] This temperature is the lowest at which the liquid can vaporize to form an ignitable mixture in air. This value is a critical safety parameter for handling and storage, dictating the need for well-ventilated areas and avoidance of open flames or high-heat sources.[9]

Optical Properties

Refractive Index: The refractive index, a dimensionless number that describes how fast light travels through the material, is a crucial parameter for the quality control of essential oils and flavoring agents.[10][11] For THFB, the specified range of 1.446 to 1.452 at 20°C is a rapid and non-destructive indicator of its purity.[1][6] Deviations from this range can signify the presence of impurities or degradation products, such as the parent alcohol or acid from hydrolysis.

Solubility and Formulation

The solubility profile of THFB is characteristic of a moderately polar ester. It is insoluble in water but soluble in organic solvents like ethanol and miscible with oils.[1][5] This behavior is governed by the principle of "like dissolves like." The hydrophobic alkyl chain and tetrahydrofuran ring dominate the molecule's character, making it incompatible with the highly polar, hydrogen-bonded network of water. Conversely, its solubility in alcohols and oils makes it highly suitable for formulation in non-aqueous systems, which are common in the flavor and fragrance industries.[3]

Experimental Protocols for Property Determination

To ensure scientific integrity, the physical properties listed must be verifiable through standardized experimental protocols. The following sections detail the methodologies for determining key parameters.

Density Determination using a Pycnometer

Density is the mass per unit volume of a substance.[12] The pycnometer method is a precise technique for measuring the density of liquids.[12][13]

Methodology:

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 25 mL).

-

Calibration: Weigh the empty, dry pycnometer on an analytical balance (m_empty). Fill the pycnometer with deionized water of a known temperature and weigh it again (m_water). Calculate the exact volume of the pycnometer at that temperature using the known density of water.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the THFB sample, ensuring the liquid reaches the calibration mark and is free of air bubbles.

-

Weighing: Weigh the filled pycnometer (m_sample).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m_sample - m_empty) / V_pycnometer

Caption: Workflow for Density Measurement via Pycnometry.

Boiling Point Determination by Micro-Reflux Method

For small sample volumes, the micro-boiling point method provides an accurate determination.[14]

Methodology:

-

Apparatus Setup: Place a small volume (~0.5 mL) of THFB into a small test tube. Add a sealed capillary tube (sealed end down) into the test tube.

-

Heating: Suspend the test tube in a heating bath (e.g., silicone oil). Place a thermometer in the bath with the bulb adjacent to the test tube.

-

Observation: Heat the bath slowly. A stream of bubbles will emerge from the open end of the capillary tube as trapped air and then sample vapor escape.[15]

-

Identification: When a rapid and continuous stream of bubbles is observed, turn off the heat.

-

Measurement: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[15] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.[7]

Caption: Micro-Boiling Point Determination Workflow.

Refractive Index Measurement using an Abbe Refractometer

The Abbe refractometer is a standard laboratory instrument for measuring the refractive index of liquids.[16][17]

Methodology:

-

Calibration: Turn on the refractometer and ensure the prism temperature is stable (typically 20°C). Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Open the prism assembly. Using a pipette, place a few drops of THFB onto the surface of the lower prism.[18]

-

Measurement: Close the prism assembly firmly. Look through the eyepiece and turn the adjustment knob until the boundary line (interface between light and dark fields) is sharp and centered in the crosshairs.[18]

-

Reading: Press the "read" button or observe the scale to obtain the refractive index value.

-

Cleaning: Thoroughly clean the prism surfaces with a suitable solvent (e.g., ethanol) and a soft lens tissue immediately after measurement.[18]

Caption: Refractive Index Measurement Workflow.

Stability, Handling, and Storage

This compound is moderately stable under standard conditions.[4] However, as an ester, it can undergo hydrolysis in the presence of strong acids or bases, breaking down into tetrahydrofurfuryl alcohol and butyric acid.[4] Therefore, it should be stored in a cool, dry, and well-ventilated place in tightly closed containers, away from incompatible materials like strong oxidizing agents.[8][9] Standard safe handling procedures, including the use of personal protective equipment such as gloves and safety glasses, should be followed to avoid contact with skin and eyes.[8][9]

Conclusion

The physical properties of this compound—from its thermodynamic characteristics to its optical and solubility profile—are integral to its function and application. Its high boiling point makes it an effective fixative, its unique refractive index serves as a reliable purity check, and its solubility dictates its formulation compatibility. The experimental protocols detailed herein provide a framework for the consistent and accurate validation of these properties. For researchers and developers, a firm grasp of this data is not merely academic; it is a prerequisite for innovation, quality assurance, and the safe handling of this versatile flavoring and fragrance compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 551316, this compound. Retrieved from [Link]

-

JoVE (2020). Boiling Points - Concept. Retrieved from [Link]

-

University of Calgary (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Scribd (n.d.). Lab Test Procedure of Measuring Liquid Density. Retrieved from [Link]

-

Australian Government Department of Health (2018). Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. Retrieved from [Link]

-

The Good Scents Company (n.d.). This compound. Retrieved from [Link]

-

Calnesis Laboratory (n.d.). Density measurement of liquids. Retrieved from [Link]

-

JoVE (2020). Boiling Points - Procedure. Retrieved from [Link]

-

University of Calgary (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Measurement Canada (2017). Specialized test procedure—Procedure for density determination. Retrieved from [Link]

-

AIP Publishing (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Retrieved from [Link]

-

Royal Society of Chemistry (n.d.). Measuring density | Class experiment. Retrieved from [Link]

-

Mettler Toledo (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link]

-

Wikipedia (n.d.). Refractive index. Retrieved from [Link]

-

YouTube (2020). How To Measure A Refractive Index. Retrieved from [Link]

-

Rudolph Research Analytical (n.d.). Refractometry - Measuring Refractive Index. Retrieved from [Link]

-

Mettler Toledo (n.d.). Density Measurement | Your Essential Guide. Retrieved from [Link]

Sources

- 1. This compound | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2217-33-6: this compound | CymitQuimica [cymitquimica.com]

- 3. parchem.com [parchem.com]

- 4. CAS 92345-48-7: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 2217-33-6 [chemicalbook.com]

- 6. This compound, 2217-33-6 [thegoodscentscompany.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. mt.com [mt.com]

- 11. Refractive index - Wikipedia [en.wikipedia.org]

- 12. calnesis.com [calnesis.com]

- 13. ised-isde.canada.ca [ised-isde.canada.ca]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. Video: Boiling Points - Procedure [jove.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. rudolphresearch.com [rudolphresearch.com]

- 18. youtube.com [youtube.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Tetrahydrofurfuryl Butyrate

Introduction

Tetrahydrofurfuryl butyrate (CAS No. 2217-33-6) is a fatty acid ester recognized for its characteristic fruity aroma, reminiscent of apricot and pineapple.[1][2] Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol .[3] As a flavoring agent and fragrance component, rigorous quality control and structural verification are paramount.[4] This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the unambiguous identification and characterization of this compound. The guide is designed for researchers and quality control professionals, offering not just data, but the strategic rationale behind the spectroscopic analysis.

Molecular Structure:

IUPAC Name: oxolan-2-ylmethyl butanoate[3]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can map the connectivity of the entire molecule.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to one another.

Expertise in Practice: Experimental Protocol Rationale A well-defined protocol is critical for acquiring high-resolution, reproducible data. The choices made at each step are deliberate.

-

Sample Preparation: A concentration of 5-20 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).[5]

-

Why CDCl₃? Chloroform-d is a standard choice for nonpolar to moderately polar organic molecules like esters due to its excellent dissolving power and a single, easily identifiable residual solvent peak (δ ≈ 7.26 ppm) that rarely interferes with analyte signals.[5][6]

-

Why this concentration? This range ensures a high signal-to-noise ratio for a typical high-field NMR spectrometer (e.g., 400-500 MHz) without causing issues like peak broadening due to aggregation.[5][7]

-

-

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is locked and shimmed.

-

Locking & Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to compensate for magnetic field drift, ensuring stable resonance frequencies.[5] Shimming optimizes the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, well-resolved peaks.[5]

-

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides a unique fingerprint of its structure. The signals are assigned based on their chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

| Assignment (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (CH₃) | ~0.94 | Triplet (t) | 3H | ~7.4 |

| H-b (-CH₂-) | ~1.66 | Sextet | 2H | ~7.4 |

| H-c (-CH₂-C=O) | ~2.29 | Triplet (t) | 2H | ~7.4 |

| H-d, H-e, H-f (THF ring) | ~1.50-2.05 | Multiplet (m) | 4H | - |

| H-g (THF ring, -O-CH₂-) | ~3.70-3.85 | Multiplet (m) | 2H | - |

| H-h (THF ring, -CH-O-) | ~4.05-4.15 | Multiplet (m) | 1H | - |

| H-i (-O-CH₂-CH) | ~4.00-4.10 | Multiplet (m) | 2H | - |

Note: Spectral data are aggregated from typical values for similar structures. Precise shifts can vary slightly based on solvent and instrument.

Causality Behind the Assignments:

-

The upfield triplet at ~0.94 ppm (H-a) is characteristic of a terminal methyl group adjacent to a methylene group.

-

The triplet at ~2.29 ppm (H-c) is deshielded by the adjacent carbonyl group, causing it to appear further downfield.

-

The signals for the tetrahydrofuran (THF) ring protons are complex due to overlapping signals and diastereotopicity. The protons on carbons adjacent to the ring oxygen (H-g, H-h) and the ester oxygen (H-i) are the most deshielded, appearing furthest downfield (~3.7-4.15 ppm).

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton.

Interpreting the ¹³C NMR Spectrum

| Assignment (Carbon) | Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~13.7 |

| C-2 (-CH₂-) | ~18.5 |

| C-3 (-CH₂-C=O) | ~36.2 |

| C-4 (C=O) | ~173.5 |

| C-5, C-6 (THF ring) | ~25.6, ~28.8 |

| C-7 (-O-CH₂-) | ~68.5 |

| C-8 (-CH-O-) | ~76.9 |

| C-9 (-O-CH₂-CH) | ~66.0 |

Note: Data derived from spectral databases and predictive tools.[3] Values are typical and may vary.

Causality Behind the Assignments:

-

The carbonyl carbon (C-4) is the most deshielded, appearing significantly downfield at ~173.5 ppm .

-

The carbons directly attached to oxygen atoms (C-7, C-8, C-9) are also strongly deshielded, resonating between ~66-77 ppm .

-

The aliphatic carbons of the butyrate chain and the THF ring appear upfield (~13-37 ppm) .

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) For a liquid sample like this compound, the ATR-FTIR technique is ideal. A single drop of the neat liquid is placed on the ATR crystal (e.g., diamond or zinc selenide). This method requires minimal sample preparation and is highly reproducible.[8]

Interpreting the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1170 | C-O Stretch | Ester (C-O-C) |

| ~1050 | C-O Stretch | Ether (in THF ring) |

Key Diagnostic Peaks:

-

The most prominent and diagnostic peak is the strong, sharp absorption at ~1735 cm⁻¹ , which is the classic stretching frequency for an ester carbonyl group. Its intensity is a direct result of the large change in dipole moment during the vibration.

-

Another critical absorption is the strong C-O stretching band around 1170 cm⁻¹ , confirming the ester linkage. The presence of the ether linkage within the THF ring also contributes to this region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial information about its structure through fragmentation analysis. For a volatile, thermally stable compound like this ester, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is the method of choice.

Experimental Rationale: GC-MS with Electron Ionization (EI)

-

GC Separation: The sample is first vaporized and passed through a GC column, which separates it from any impurities.

-

EI Ionization: As the pure compound elutes from the column, it enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV).[3] This process is energetic enough to knock an electron off the molecule, forming a positively charged molecular ion (M⁺•), and also causes predictable fragmentation.

Interpreting the Mass Spectrum

The mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

Key Fragments and Their Interpretation:

| m/z Value | Proposed Fragment Ion | Significance |

| 172 | [C₉H₁₆O₃]⁺• | Molecular Ion (M⁺•) - Confirms molecular weight. Often weak for aliphatic esters.[9] |

| 71 | [CH₃CH₂CH₂CO]⁺ | Base Peak . Butyryl acylium ion. Formed by α-cleavage, a characteristic fragmentation of esters.[3][10] |

| 85 | [C₅H₉O]⁺ | Tetrahydrofurfuryl cation fragment. |

| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation. |

Fragmentation Pathway Diagram The fragmentation of this compound is dominated by cleavage alpha to the carbonyl group, leading to the highly stable butyryl acylium ion.

Caption: Key EI-MS fragmentation pathways for this compound.

Integrated Analysis Workflow

Caption: Workflow for integrated spectroscopic structure elucidation.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. IR spectroscopy rapidly confirms the presence of the critical ester functional group. Mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern dominated by the acylium ion. Finally, ¹H and ¹³C NMR spectroscopy provide the complete atomic connectivity map, leaving no ambiguity as to the molecule's identity and purity. This multi-technique approach represents a robust, self-validating system essential for scientific research and industrial quality assurance.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). n-Butyric acid tetrahydrofurfuryl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Chemistry Research Journal, 3(1), 1-7.

-

Harrison, A. G. (1966). REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Canadian Journal of Chemistry, 44(11), 1377-1384. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB015042). Retrieved from [Link]

-

Filo. (2024). Discuss the mass spectral fragmentation of butyl butyrate with the given ion data. Retrieved from [Link]

-

YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

PubChem. (n.d.). Furfuryl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Lachenmeier, D. W., et al. (2021). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Foods, 10(9), 2059. Retrieved from [Link]

-

ALWSCI. (2024). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

Sources

- 1. This compound, 2217-33-6 [thegoodscentscompany.com]

- 2. This compound | 2217-33-6 [chemicalbook.com]

- 3. This compound | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB015042) - FooDB [foodb.ca]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. mdpi.com [mdpi.com]

- 7. organomation.com [organomation.com]

- 8. Furfuryl butyrate | C9H12O3 | CID 61167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Discuss the mass spectral fragmentation of butyl butyrate with the given .. [askfilo.com]

Tetrahydrofurfuryl butyrate CAS number 2217-33-6 research

An In-Depth Technical Guide to Tetrahydrofurfuryl Butyrate (CAS 2217-33-6)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, applications, and critical safety considerations, grounded in established scientific principles and regulatory evaluations.

Molecular Identity and Core Significance

This compound (CAS No. 2217-33-6), systematically named (Tetrahydrofuran-2-yl)methyl butanoate, is an ester of significant interest in various industries.[1][2] Its unique combination of a stable heterocyclic tetrahydrofuran ring and a short-chain butyrate moiety imparts a distinct sensory profile and useful physicochemical properties.[1][2] While primarily recognized as a flavoring and fragrance agent, its utility extends to potential applications as a specialty solvent, plasticizer, and an intermediate in chemical synthesis.[2][3]

This document provides the foundational knowledge required to work with this compound, from bench-scale synthesis and purification to robust analytical characterization and an informed understanding of its metabolic fate and safety profile.

Chemical Structure

The structure consists of a butyryl group ester-linked to the hydroxymethyl group of a tetrahydrofuran ring. This structure is key to its properties: the ester provides the characteristic fruity aroma, while the tetrahydrofuran ring influences its solubility and stability.[1]

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties is essential for handling, purification, and identification.

Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its high boiling point and low volatility are important considerations for its use as a fixative in fragrance compositions.[4]

| Property | Value | Source(s) |

| CAS Number | 2217-33-6 | [5] |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [6] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Heavy, sweet, fruity; reminiscent of apricot and pineapple | [4][5] |

| Boiling Point | 225-227 °C @ 759 mmHg | [4] |

| Density | 1.007–1.013 g/mL @ 25 °C | [6][7] |

| Refractive Index (n²⁰/D) | 1.446–1.452 | [6][7] |

| Solubility | Insoluble in water; soluble in alcohol and miscible with oils | [4][5] |

| Flash Point | 98.89 °C (210.00 °F) | [7] |

Spectroscopic Profile

Spectroscopic analysis is the cornerstone of identity confirmation. The data provided by NMR, IR, and Mass Spectrometry creates a unique fingerprint for the molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for both the butyrate and tetrahydrofurfuryl moieties. Key shifts would include a triplet for the terminal methyl group of the butyrate chain, multiplets for the two methylene groups of the butyrate, and complex signals for the protons on the tetrahydrofuran ring and the exocyclic methylene group attached to the ester oxygen.

-

IR (Infrared) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band around 1735 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional group. Additional bands corresponding to C-O stretching and C-H stretching will also be present.

-

MS (Mass Spectrometry): Under electron ionization (EI), the molecule will fragment in a predictable manner. A common fragmentation pattern would involve the cleavage of the ester bond, leading to ions corresponding to the butyryl cation and the tetrahydrofurfuryl moiety. The base peak is often observed at m/z 71, corresponding to the butyryl cation [CH₃(CH₂)₂CO]⁺.[6]

Spectroscopic data for this compound is publicly available in databases such as PubChem and ChemicalBook for reference.[6][8]

Synthesis and Purification

From a practical standpoint, the synthesis of this compound is a straightforward application of classic esterification chemistry. The most common laboratory and industrial method is the Fischer esterification of tetrahydrofurfuryl alcohol with n-butyric acid.[2][4]

Reaction Principle: Fischer Esterification

This acid-catalyzed equilibrium reaction involves the condensation of an alcohol and a carboxylic acid to form an ester and water. To drive the reaction toward the product, it is common to either use an excess of one reactant (typically the less expensive one) or to remove water as it is formed, for instance, by azeotropic distillation with a Dean-Stark apparatus.

Caption: Fischer Esterification Synthesis Pathway.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating workflow. The success of each step, from reaction completion to final purity, can be verified using standard analytical techniques.

Objective: To synthesize and purify this compound.

Materials:

-

Tetrahydrofurfuryl alcohol (1.0 mol)

-

n-Butyric acid (1.1 mol, slight excess)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (catalytic amount)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware including a round-bottom flask, Dean-Stark trap, condenser, separatory funnel, and distillation apparatus.

Methodology:

-

Reaction Setup: Assemble a reflux apparatus with a Dean-Stark trap. Charge the round-bottom flask with tetrahydrofurfuryl alcohol, n-butyric acid, toluene, and a magnetic stir bar.

-

Catalysis: Slowly add the acid catalyst to the stirring mixture.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue reflux until the theoretical amount of water has been collected, indicating the reaction is nearing completion. (Monitor via TLC or GC if desired).

-

Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution) until the aqueous layer is neutral or basic, and finally with brine. The bicarbonate wash is crucial as it removes unreacted butyric acid and the acid catalyst.

-

Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and remove the toluene solvent using a rotary evaporator. The resulting crude ester should be purified by vacuum distillation to yield the final high-purity product (>98%).[9] The boiling point under vacuum will be significantly lower than the atmospheric boiling point.

-

Characterization: Confirm the identity and purity of the distilled product using GC-MS, NMR, and IR spectroscopy, comparing the obtained data with reference spectra.

Applications and Industrial Context

The primary driver for the production of this compound is its role as a synthetic flavoring and fragrance agent.[10]

-

Flavoring Agent: It is recognized by FEMA (Flavor and Extract Manufacturers Association) with number 3057 and is approved by the FDA for food use.[6][10] It imparts sweet, fruity notes and is used in compositions for products like beverages, baked goods, and confectioneries.[4] It often serves as a modifier or fixative for more volatile esters, providing depth and longevity to the flavor profile at typical concentrations of 1 to 15 ppm in finished products.[4]

-

Fragrance Ingredient: In perfumery, it contributes to fruity accords and enhances the overall sensory experience in cosmetics and personal care products.[3][11]

-

Emerging Applications: Research has explored its potential in the synthesis of bio-based materials.[3] Its properties also suggest it could function as a specialty solvent or plasticizer in various formulations.[2]

Safety, Toxicology, and Metabolic Fate

For any chemical intended for human consumption or close contact, a rigorous safety assessment is paramount. While this compound itself is considered to have low toxicity, its metabolic pathway is of critical interest to toxicologists and drug development professionals.[2]

Regulatory Standing

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[6][12]

Metabolic Pathway and Toxicological Considerations

Upon ingestion, esters like this compound are expected to be rapidly hydrolyzed by esterase enzymes into their constituent alcohol and carboxylic acid.[11]

Caption: In Vivo Metabolic Hydrolysis of this compound.

The toxicological profile is therefore largely determined by its metabolites:

-

Butyric Acid: A naturally occurring short-chain fatty acid that is readily metabolized by the body.

-

Tetrahydrofurfuryl Alcohol (THFA): This is the metabolite of greater toxicological significance. THFA itself is used as an industrial solvent.[13] Studies on THFA have indicated potential reproductive and developmental toxicity.[11] The French agency ANSES, for example, proposed classifying THFA as a substance suspected of being toxic to reproduction due to observed effects in animal studies.[13]

Expert Insight: The critical takeaway for researchers is that while the parent ester is deemed safe at low flavoring-use levels, any application involving significantly higher concentrations or different exposure routes (e.g., dermal in drug formulations) must carefully consider the systemic exposure to the THFA metabolite and its associated toxicological profile.[11] Standard handling precautions, such as wearing suitable protective clothing and eye/face protection, are recommended to avoid potential skin or eye irritation.[1][7]

Conclusion

This compound (CAS 2217-33-6) is a versatile ester with well-established applications in the flavor and fragrance industries. Its synthesis is based on fundamental organic chemistry principles, and its characterization is straightforward using modern analytical techniques. For scientists and developers, the key to its effective and safe use lies not only in understanding the properties of the parent molecule but also in appreciating its metabolic fate, particularly the toxicological profile of its primary metabolite, THFA. This comprehensive understanding allows for informed application, risk assessment, and innovative development.

References

- Chem-Impex. (n.d.). This compound.

- CymitQuimica. (n.d.). CAS 92345-48-7: this compound.

- ChemicalBook. (2023). This compound.

- TargetMol. (n.d.). This compound.

- Parchem. (n.d.). This compound (Cas 2217-33-6 92345-48-7).

- INCHEM. (2004). JECFA Evaluations-TETRAHYDROFURFURYL BUTYRATE.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 551316, this compound.

- The Good Scents Company. (n.d.). This compound.

- CymitQuimica. (n.d.). CAS 2217-33-6: this compound.

- TargetMol. (n.d.). Data Sheet (Cat.No.T203978) - this compound.

- TCI AMERICA. (n.d.). This compound. Spectrum Chemical.

- Australian Government Department of Health. (2020). Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- ANSES. (n.d.). ANSES proposes that THFA be classified as a suspected reproductive toxicant.

- ChemicalBook. (n.d.). This compound(2217-33-6) 1H NMR spectrum.

- Google Patents. (n.d.). US11491099B2 - Antiperspirant and deodorant compositions.

- Food and Agriculture Organization of the United Nations. (2025). Online Edition: "Specifications for Flavourings" - this compound.

Sources

- 1. CAS 92345-48-7: this compound | CymitQuimica [cymitquimica.com]

- 2. CAS 2217-33-6: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 2217-33-6 [chemicalbook.com]

- 5. Food safety and quality: details [fao.org]

- 6. This compound | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 2217-33-6 [thegoodscentscompany.com]

- 8. This compound(2217-33-6) 1H NMR spectrum [chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. parchem.com [parchem.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. JECFA Evaluations-TETRAHYDROFURFURYL BUTYRATE- [inchem.org]

- 13. ANSES proposes that THFA be classified as a suspected reproductive toxicant | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

A Comprehensive Technical Guide to the Solubility of Tetrahydrofurfuryl Butyrate in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of Tetrahydrofurfuryl Butyrate, a versatile ester compound utilized across various sectors, including the pharmaceutical, cosmetic, and flavor industries.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes known solubility data with established scientific principles and provides a robust framework for experimental solubility determination.

Executive Summary: Understanding the Solubility Profile

This compound (THFB), a fatty acid ester, is a colorless to pale yellow liquid recognized for its characteristic fruity aroma.[1] Its molecular structure, featuring a polar tetrahydrofuran ring and a less polar butyrate chain, results in a moderate overall polarity. This amphiphilic nature is key to its solubility behavior. While it exhibits limited solubility in water, THFB is broadly soluble in organic solvents and miscible with oils.[1][4] This guide will delve into the nuances of this solubility, providing both a theoretical understanding and practical methodologies for its assessment.

Physicochemical Properties of this compound

A foundational understanding of THFB's physical and chemical properties is essential for predicting its solubility. These properties influence the intermolecular forces at play between the solute (THFB) and various solvents.

| Property | Value | Source |

| Molecular Formula | C9H16O3 | [5] |

| Molecular Weight | 172.22 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Water Solubility | Insoluble[4][5]; Estimated at 1497 mg/L @ 25 °C | [7] |

| LogP (o/w) | 1.219 (estimated) | [7] |

| Density | 1.007-1.013 g/mL at 25 °C | [5] |

The positive LogP value indicates a preference for lipophilic environments over aqueous ones, which aligns with its observed insolubility in water and miscibility with oils.[4][7]

Principles of Solubility and Predictions for this compound

The principle of "like dissolves like" is the cornerstone of predicting solubility. This means that substances with similar polarities are more likely to be miscible. The structure of THFB, containing both an ester group and an ether linkage within the tetrahydrofuran ring, allows for polar interactions such as dipole-dipole forces. The butyrate tail, however, is nonpolar and will interact favorably with nonpolar solvents via van der Waals forces.

Based on these principles, we can predict the solubility of THFB in various classes of organic solvents:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): THFB is known to be soluble in ethanol.[4][5][7] This is due to the ability of the alcohol's hydroxyl group to form hydrogen bonds with the oxygen atoms in THFB's ester and ether groups. High miscibility is expected in short-chain alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents lack a hydrogen-donating group but possess a dipole moment. Solvents like acetone and ethyl acetate are expected to be good solvents for THFB due to dipole-dipole interactions with the ester functionality. Experiments with similar esters, like ethyl ethanoate, have shown good solubility in acetone.[8]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The alkyl chain of the butyrate ester will have favorable interactions with nonpolar solvents. Therefore, THFB is expected to be miscible with oils and soluble in aromatic and aliphatic hydrocarbons.[4]

-

Ethers (e.g., Diethyl Ether): Given the presence of the tetrahydrofuran ring (a cyclic ether), THFB is expected to be highly miscible with other ethers due to similar intermolecular forces.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are useful, empirical determination is necessary for quantitative applications. The following protocol outlines a standard "shake-flask" method, a reliable technique for assessing solubility.[9]

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature water bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC)

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of THFB to a known volume of the selected organic solvent in a sealed vial. The goal is to have undissolved solute present at equilibrium.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath (e.g., 25 °C) and agitate using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the constant temperature until the excess solute has settled, leaving a clear supernatant.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., GC-MS or HPLC with a suitable detector) to determine the concentration of THFB.

-

Prepare a calibration curve using standard solutions of THFB of known concentrations to ensure accurate quantification.

-

Self-Validating System and Causality

This protocol is designed to be self-validating. The presence of excess, undissolved THFB at the end of the equilibration period visually confirms that a saturated solution has been achieved. The use of a constant temperature bath is critical, as solubility is temperature-dependent. The filtration step is crucial to ensure that only the dissolved solute is being measured. The choice of a specific and sensitive analytical technique like GC-MS or HPLC provides authoritative and reproducible quantitative results.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Figure 1: A flowchart of the key steps in the experimental determination of this compound solubility.

Data Summary and Interpretation

The following table provides a framework for summarizing the expected and experimentally determined solubility of this compound in a range of common organic solvents. Researchers should populate this table with their empirical data.

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility ( g/100 mL at 25°C) |

| Polar Protic | Ethanol | Miscible | User to determine |

| Methanol | Miscible | User to determine | |

| Polar Aprotic | Acetone | Highly Soluble | User to determine |

| Ethyl Acetate | Highly Soluble | User to determine | |

| Nonpolar Aromatic | Toluene | Soluble | User to determine |

| Nonpolar Aliphatic | Hexane | Soluble | User to determine |

| Ether | Diethyl Ether | Miscible | User to determine |

Conclusion

This compound's solubility profile is governed by its distinct molecular structure, making it a versatile compound soluble in a wide array of organic solvents. While qualitative data suggests high solubility in alcohols, ethers, and other polar aprotic solvents, as well as good solubility in nonpolar media, quantitative determination is crucial for specific applications. The experimental protocol detailed in this guide provides a robust and reliable method for researchers to obtain this critical data, ensuring accuracy and reproducibility in their work.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 551316, this compound. Retrieved from [Link].

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link].

-

Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. Retrieved from [Link].

-

USP-NF. (2013, November 21). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link].

-

The Good Scents Company. (n.d.). This compound, 2217-33-6. Retrieved from [Link].

-

European Union. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link].

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link].

-

PubMed. (1966). Quantitative determination of esters by saponification in dimethyl sulphoxide. Retrieved from [Link].

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link].

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8857, Ethyl Acetate. Retrieved from [Link].

-

Boston Apothecary. (2019, April 15). Advanced Acid And Ester Titration Basics. Retrieved from [Link].

Sources

- 1. CAS 2217-33-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound | 2217-33-6 [chemicalbook.com]

- 5. This compound | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound, 2217-33-6 [thegoodscentscompany.com]

- 8. scribd.com [scribd.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide on the Thermal Stability of Tetrahydrofurfuryl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl butyrate (THFB), identified by CAS number 2217-33-6, is an ester recognized for its characteristic fruity aroma, which makes it a valuable component in the flavor and fragrance industries.[1][2] Beyond its sensory properties, its application in various formulations, including potential use as a solvent or plasticizer, necessitates a thorough understanding of its physicochemical properties, particularly its thermal stability.[2] The stability of a chemical compound under thermal stress is a critical parameter that dictates its storage, handling, and application conditions, especially in processes involving elevated temperatures.

This technical guide delves into the thermal stability of THFB, providing a robust framework for its evaluation. We will explore the theoretical underpinnings of thermal decomposition and present detailed experimental protocols for its characterization using key analytical techniques. The causality behind experimental choices will be elucidated, ensuring a trustworthy and self-validating system of analysis.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of THFB is essential before assessing its thermal stability.

| Property | Value | Source |

| Molecular Formula | C9H16O3 | [3] |

| Molecular Weight | 172.22 g/mol | [4] |

| Boiling Point | 225-227 °C at 759 mm Hg | [3][5] |

| Flash Point | 210 °F (98.89 °C) | [5][6] |

| Density | 1.012 g/mL at 25 °C | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Solubility | Soluble in alcohol, limited solubility in water | [2][6] |

This table summarizes key physical properties of this compound.

Theoretical Framework: Thermal Decomposition of Esters

The thermal decomposition of esters like this compound is a complex process that can proceed through several pathways. The presence of the tetrahydrofuran ring introduces additional potential reaction mechanisms compared to simple alkyl esters.[1][2] Generally, the thermal degradation of esters can be initiated by:

-

Ester Pyrolysis (cis-Elimination): This is a common pathway for esters with a β-hydrogen on the alcohol moiety, leading to the formation of an alkene and a carboxylic acid.

-

Homolytic Cleavage: At higher temperatures, the C-O or C-C bonds can break homolytically to form free radicals, which can then initiate a cascade of further reactions.

-

Hydrolysis: In the presence of water, esters can undergo hydrolysis, a reaction that can be accelerated by heat and the presence of acidic or basic catalysts.[1]

The tetrahydrofuran ring in THFB, while generally stable, can be susceptible to ring-opening reactions under certain conditions, particularly at elevated temperatures.[7] The specific decomposition products will depend on the precise conditions, including temperature, pressure, and the presence of catalysts or impurities.

Experimental Assessment of Thermal Stability

A multi-faceted approach employing various analytical techniques is crucial for a comprehensive evaluation of the thermal stability of this compound. The two primary techniques utilized for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about the thermal stability and decomposition profile of a material.

Experimental Protocol: TGA of this compound

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Select an appropriate sample pan (e.g., platinum or alumina).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.

-

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A controlled heating rate ensures reproducible results.

-

-

-

Data Analysis:

-

Plot the mass of the sample (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperature of maximum decomposition rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

-

Quantify the residual mass at the end of the experiment.

-

Workflow for TGA Analysis

Caption: Logical progression of thermal events observed in a DSC scan.

Anticipated Thermal Behavior and Decomposition Pathways

While specific experimental data for the thermal decomposition of this compound is not extensively published in readily available literature, we can infer its likely behavior based on its structure and the properties of similar compounds.

Anticipated TGA/DSC Results:

| Parameter | Expected Observation | Rationale |

| Tonset (TGA) | Likely above 200 °C | The boiling point is 225-227 °C, suggesting significant thermal stability at lower temperatures. |

| DSC Events | An endothermic peak corresponding to boiling, followed by an exothermic peak indicating decomposition. | Boiling is an endothermic process. Decomposition reactions are often exothermic. |

| Decomposition Products | Butyric acid, tetrahydrofurfuryl alcohol, and potentially ring-opened products. | Hydrolysis or pyrolysis would lead to the constituent acid and alcohol. High temperatures may induce ring-opening of the tetrahydrofuran moiety. [8][9] |

Potential Decomposition Pathways of this compound

Caption: Potential thermal decomposition pathways for this compound.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive framework for assessing the thermal stability of this compound. By employing a combination of Thermogravimetric Analysis and Differential Scanning Calorimetry, researchers and drug development professionals can obtain critical data to ensure the safe and effective use of this compound in their applications. The provided protocols are designed to be robust and self-validating, adhering to the principles of scientific integrity.

Further research should focus on the detailed characterization of the decomposition products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a pyrolysis unit. This would provide a more complete understanding of the decomposition mechanism and help in predicting potential incompatibilities in complex formulations.

References

- Exploring the Synthesis and Chemical Properties of Tetrahydrofurfuryl Acryl

- TETRAHYDROFURFURYL BUTYR

- CAS 92345-48-7: Tetrahydrofurfuryl butyr

- This compound, 2217-33-6 - The Good Scents Company. (URL: )

-

This compound - CAS Common Chemistry. (URL: [Link])

- Tetrahydrofurfuryl Butyr

-

This compound | C9H16O3 | CID 551316 - PubChem - NIH. (URL: [Link])

- CAS 2217-33-6: Tetrahydrofurfuryl butyr

-

Showing Compound this compound (FDB015042) - FooDB. (URL: [Link])

-

SID 135264847 - this compound - PubChem - NIH. (URL: [Link])

- Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. (URL: )

-

Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem - NIH. (URL: [Link])

- Tetrahydrofurfuryl alcohol (THFA) for use in crop - Agricultural Marketing Service. (URL: )

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. (URL: [Link])

-

Differential scanning calorimetry (DSC) thermograms for homopolymer PHF... | Download Scientific Diagram - ResearchGate. (URL: [Link])

Sources

- 1. CAS 92345-48-7: this compound | CymitQuimica [cymitquimica.com]

- 2. CAS 2217-33-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 2217-33-6 [chemicalbook.com]

- 4. This compound | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound, 2217-33-6 [thegoodscentscompany.com]

- 7. nbinno.com [nbinno.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tetrahydrofurfuryl butyrate material safety data sheet for lab use

An In-depth Technical Guide to the Material Safety Data Sheet for Tetrahydrofurfuryl Butyrate in a Laboratory Setting

Introduction

This compound is an ester compound recognized for its characteristic fruity aroma, reminiscent of apricot and pineapple.[1][2] Primarily utilized as a synthetic flavoring agent in foods and as a fragrance component in various consumer products, its presence in the research laboratory demands a comprehensive understanding beyond its organoleptic properties.[1][3][4] While it is generally regarded as having low toxicity in its intended applications, particularly as a food additive, its handling in a concentrated form within a laboratory or drug development setting necessitates a rigorous, safety-first approach.[5][6]

This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of safety data sheet (SDS) sections. It provides a synthesized, in-depth analysis of this compound's safety profile, emphasizing the causal logic behind recommended protocols. Our objective is to instill a culture of informed safety, where procedural steps are understood not as mere rules, but as critical measures grounded in the chemical's specific properties and potential hazards.

Section 1: Chemical and Physical Profile

A foundational understanding of a substance's physical and chemical properties is the cornerstone of safe laboratory practice. These characteristics dictate its behavior under various conditions and inform appropriate handling, storage, and emergency response procedures.

Chemical Identity

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [3][5][6] |

| Synonyms | (Tetrahydro-2-furanyl)methyl butanoate; Butanoic acid, (tetrahydro-2-furanyl)methyl ester; Butyric acid, tetrahydrofurfuryl ester | [3][5][6] |

| CAS Numbers | 2217-33-6; 92345-48-7 | [1][3][4][6] |

| Molecular Formula | C₉H₁₆O₃ | [3][5][6] |

| Molecular Weight | 172.22 g/mol | [3][6] |

| Chemical Class | Fatty Acid Ester | [5][7] |

Physicochemical Properties

| Property | Value | Significance in the Lab | Source(s) |

| Appearance | Colorless to pale yellow liquid | Visual identification and purity assessment. | [3][6][8] |

| Odor | Heavy, sweet, fruity aroma | Odor is not a reliable indicator of exposure; do not intentionally smell. | [1][5] |

| Solubility | Insoluble in water; Soluble in alcohol and oils | Dictates appropriate solvents for experiments and cleaning, and informs spill cleanup procedures. | [1][3][5][9] |

| Density | ~1.012 g/mL at 25 °C | Important for volumetric and gravimetric measurements. | [1][2][8] |

| Boiling Point | 225-227 °C | High boiling point suggests low volatility at room temperature, but heating will increase vapor concentration. | [1][8] |

| Flash Point | ~99 °C (210 °F) | Classified as a combustible liquid. Must be kept away from ignition sources, especially when heated. | [8][9] |

Section 2: Toxicological and Hazard Assessment: A Risk-Based Approach

The toxicological profile of this compound presents a nuanced picture. While many aggregated GHS information reports suggest it does not meet hazard criteria, other sources classify it as an irritant.[5][9] This discrepancy underscores a critical principle of laboratory safety: in the absence of definitive, universally agreed-upon data, a conservative approach must be adopted. Therefore, it should be handled as a potential skin and eye irritant.[3][9]

The primary systemic health effects of this chemical group are expected to be driven by its metabolite, Tetrahydrofurfuryl alcohol (THFA), which is formed upon hydrolysis in the body.[10] While acute toxicity is low, the potential for irritation upon direct contact is the most immediate concern in a laboratory setting.

Key Hazards:

-

Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[3][9]

-

Combustibility: The liquid is combustible, with a flash point of approximately 99°C.[8][9] Vapors can form flammable mixtures with air if heated above this temperature.

-

Hazardous Decomposition: Thermal decomposition can release irritating and toxic gases, such as carbon monoxide (CO) and carbon dioxide (CO₂).[8][11]

Section 3: The Hierarchy of Controls: Engineering Safeguards and Personal Protection

Effective risk management in the laboratory follows the hierarchy of controls, a framework that prioritizes the most effective and reliable safety measures. Personal Protective Equipment (PPE), while essential, is the final line of defense.

Caption: Hierarchy of Controls for Safe Chemical Handling.

-

Engineering Controls: This is the most critical step for minimizing exposure. All work with this compound, especially when heating or aerosolizing, must be performed in a certified chemical fume hood or with adequate local exhaust ventilation.[8][11] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[8][11]

-

Administrative Controls: Implement detailed Standard Operating Procedures (SOPs) for all tasks involving this chemical. Ensure all personnel are trained on these SOPs and the specific hazards of this compound before beginning work.

-

Personal Protective Equipment (PPE): The minimum required PPE includes:

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. When there is a splash hazard, tight-sealing safety goggles or a full-face shield should be worn.[8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[8][12]

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Protective boots may be necessary for large-scale operations.[8]

-

Respiratory Protection: Not typically required if work is conducted within a fume hood. If vapors or mists are generated outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

-

Section 4: Standard Operating Protocols for Laboratory Use

Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.

Protocol 4.1: Safe Handling and Dispensing

-

Preparation: Confirm the chemical fume hood is functioning correctly. Don all required PPE (safety goggles, lab coat, gloves).

-

Dispensing: Ground and bond containers when transferring material to prevent static discharge, a potential ignition source.[13] Use non-sparking tools.[2]

-

Procedure: Dispense the liquid slowly to avoid splashing. Keep containers closed when not in use.

-

Post-Handling: After handling, wash hands and face thoroughly with soap and water.[8] Decontaminate the work surface.

Protocol 4.2: Storage and Incompatibility

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][4][11]

-

Container: Keep the container tightly closed to prevent the escape of vapors.[2][11]

-

Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[3][11] Contact with these materials can cause vigorous, exothermic reactions.

Protocol 4.3: Waste Disposal

-

Classification: this compound waste is considered chemical waste.

-

Collection: Collect all waste, including contaminated materials (e.g., pipette tips, paper towels), in a designated, properly labeled, and sealed hazardous waste container.

-

Disposal: Disposal must be carried out by a licensed waste disposal company, often via chemical incineration.[8][14] Observe all federal, state, and local environmental regulations.[8] Do NOT pour waste down the drain.

Section 5: Emergency Protocols: Preparedness and Response

A swift and correct response to an emergency can significantly mitigate harm. All laboratory personnel must be trained on these procedures.

Caption: Logical Workflow for Responding to a Chemical Spill.

Protocol 5.1: First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If they feel unwell, seek medical attention.[8][11]

-

Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8][15] If skin irritation develops or persists, seek medical attention.[8]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8][15] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention, especially if irritation persists.[8]

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[16] Seek medical attention if the person feels unwell.[8]

Protocol 5.2: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[8]

-

Unsuitable Media: Do not use a solid, high-pressure stream of water, as it may scatter and spread the burning liquid.[8]

-

Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[8][11] Use water spray to cool fire-exposed containers and prevent pressure buildup.[11]

Conclusion

This compound, while a valuable compound in flavor and fragrance applications, must be treated with the respect afforded to all laboratory chemicals. Its profile as a combustible liquid and a potential irritant necessitates the stringent application of engineering controls, administrative protocols, and personal protective equipment. By understanding the rationale behind these safety measures—from its physical properties to its metabolic pathway—researchers can create a self-validating system of safety that protects themselves, their colleagues, and the integrity of their work.

References

-

This compound | C9H16O3 | CID 551316 - PubChem . National Center for Biotechnology Information. [Link]

-

This compound, 2217-33-6 - The Good Scents Company . (n.d.). The Good Scents Company. [Link]

-

Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment . (2018). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

THFA® Tetrahydrofurfuryl Alcohol - SAFETY DATA SHEET . (n.d.). PennAKem. [Link]

-

Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem . National Center for Biotechnology Information. [Link]

-

This compound - Pharos . (n.d.). Pharos. [Link]

-

Tetrahydrofurfuryl Alcohol - Monument Chemical . (2019). Monument Chemical. [Link]

-

Material Safety Data Sheet - Ethyl butyrate, 99% - Cole-Parmer . (n.d.). Cole-Parmer. [Link]

-

Showing Compound this compound (FDB015042) - FooDB . (2010). FooDB. [Link]

-

First aid for chemicals - Hesperian Health Guides . (2024). Hesperian Health Guides. [Link]

Sources

- 1. This compound | 2217-33-6 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. CAS 92345-48-7: this compound | CymitQuimica [cymitquimica.com]

- 4. parchem.com [parchem.com]

- 5. This compound | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 2217-33-6: this compound | CymitQuimica [cymitquimica.com]

- 7. Showing Compound this compound (FDB015042) - FooDB [foodb.ca]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound, 2217-33-6 [thegoodscentscompany.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. en.hesperian.org [en.hesperian.org]

- 16. monumentchemical.com [monumentchemical.com]

The Emergence of a Flavor Principle: A Technical Guide to Tetrahydrofurfuryl Butyrate

Foreword: The Olfactive Palette of Modern Science

In the intricate world of flavor and fragrance chemistry, the pursuit of novel sensory experiences is a perpetual endeavor. It is a field where art and science converge, where molecular structure dictates aromatic character, and where history informs the innovations of tomorrow. This technical guide delves into the story of one such molecule: Tetrahydrofurfuryl butyrate (THFB). While not a household name, its subtle yet significant contribution to the flavors and fragrances we encounter daily makes it a compelling subject for researchers, scientists, and professionals in drug development who appreciate the nuanced interplay of chemistry and sensory perception. This document aims to provide a comprehensive understanding of THFB, from its likely origins within the burgeoning flavor industry to its synthesis, analytical characterization, and applications. We will explore the causality behind its utility, the self-validating nature of its scientific principles, and the authoritative grounding that underpins our knowledge of this versatile ester.